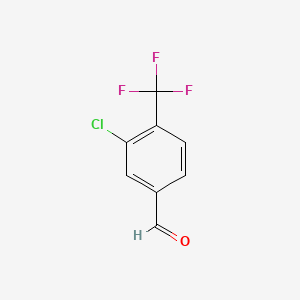

3-Chloro-4-(trifluoromethyl)benzaldehyde

概要

説明

3-Chloro-4-(trifluoromethyl)benzaldehyde is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . It is a benzaldehyde derivative and appears as a clear colorless liquid .

Molecular Structure Analysis

The molecular formula of this compound is C8H4ClF3O . It has an average mass of 208.565 Da and a monoisotopic mass of 207.990280 Da .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available resources, it is known to be an important intermediate in organic synthesis .Physical And Chemical Properties Analysis

This compound has a boiling point of 218 °C and a density of 1.45 g/mL at 25 °C . Its refractive index is 1.504 (lit.) .科学的研究の応用

Catalysis and Oxidation Processes

- 3-Chloro-4-(trifluoromethyl)benzaldehyde plays a role in catalysis, particularly in the oxidation of benzyl alcohol to benzaldehyde, an important chemical in various industries like cosmetics, perfumery, and pharmaceuticals (Sharma, Soni, & Dalai, 2012).

- It is involved in the synthesis of heterocyclic beta-Chlorovinyl aldehydes using the Vilsmeier reagent, indicating its utility in complex organic synthesis processes (Majo & Perumal, 1996).

Photocatalysis and Environmental Applications

- The compound is significant in photocatalytic processes, such as the conversion of benzyl alcohol to benzaldehyde using environmentally friendly conditions and metal-free catalysts (Lima, Silva, Silva, & Faria, 2017).

- Its derivative, 4-trifluoromethylbenzaldehyde, has been used to synthesize microporous polyaminal networks for CO2 adsorption, highlighting its potential in addressing environmental challenges like greenhouse gas capture (Li, Zhang, & Wang, 2016).

Material Science and Synthesis of Complex Compounds

- In material science, it is utilized in the synthesis of aluminum and zinc complexes, which are studied for their spectroscopic, thermal, and optical properties (Barberis & Mikroyannidis, 2006).

- The compound plays a role in the synthesis of trifluoromethylated naphthoquinones, a process that involves copper-catalyzed trifluoromethylation and demonstrates the versatility of this compound in organic chemistry (Zhang, Guo, Ye, Liu, & Zhu, 2017).

Pharmaceutical and Chemical Education Applications

- In pharmaceutical research, derivatives of the compound, such as Schiff base compounds, have been synthesized and tested for antibacterial efficiency against common pathogens, highlighting its potential in medicinal chemistry (Al-Rufaie, 2017).

- It also finds application in chemical education, as demonstrated in a project for green chemistry in undergraduate classes, where ionic liquids are used for the Knoevenagel condensation with benzaldehyde (Verdía, Santamarta, & Tojo, 2017).

Safety and Hazards

作用機序

Target of Action

It is known to be an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .

Mode of Action

For instance, it has been used in the synthesis of 3′-[(3-trifluoromethyl-4-chloro)-benzylamino]-3′-deoxy-5′-O-triphenylmethyl-β-D-thymidine .

Biochemical Pathways

It is known to be involved in various organic synthesis processes .

Pharmacokinetics

Its molecular weight is 20857, which may influence its absorption and distribution .

Result of Action

Its use as an intermediate in various chemical reactions suggests that it may have significant effects at the molecular level .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Chloro-4-(trifluoromethyl)benzaldehyde. For instance, it is recommended to keep it away from open flames, hot surfaces, and sources of ignition, and to take precautionary measures against static discharge . Furthermore, the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .

特性

IUPAC Name |

3-chloro-4-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3O/c9-7-3-5(4-13)1-2-6(7)8(10,11)12/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTSBZTCYCRVHCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bis(3,5-dimethylphenyl)-[(1S)-1-(2-dinaphthalen-1-ylphosphanylcyclopentyl)ethyl]phosphane;cyclopentane;iron](/img/no-structure.png)

![Methyl 3-[2-(2-formylhydrazino)-1,3-thiazol-4-yl]propanoate](/img/structure/B2469195.png)

![3-methyl-5-((4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2469196.png)

![N-(1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)cyclopropanesulfonamide](/img/structure/B2469198.png)

![4-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine](/img/structure/B2469204.png)

![(2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(4-ethoxyphenyl)methanone](/img/structure/B2469205.png)

![N-({1-[4-(2,4-dimethylphenoxy)butyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamid e](/img/structure/B2469207.png)